molecular formula C12H15ClO3 B7793395 5-Chloro-2-(pentyloxy)benzoic acid CAS No. 27830-14-4

5-Chloro-2-(pentyloxy)benzoic acid

Cat. No.: B7793395
CAS No.: 27830-14-4
M. Wt: 242.70 g/mol
InChI Key: ISNNBBUUAKKBHA-UHFFFAOYSA-N
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Description

5-Chloro-2-(pentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(pentyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(pentyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-pentoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNBBUUAKKBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297516
Record name 5-Chloro-2-(pentyloxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27830-14-4
Record name 5-Chloro-2-(pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27830-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(pentyloxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301297516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure and weight of 5-Chloro-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Chloro-2-(pentyloxy)benzoic Acid

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 5-Chloro-2-(pentyloxy)benzoic acid (CAS: 27830-14-4).[1][2] As a lipophilic derivative of 5-chlorosalicylic acid, this compound serves as a critical intermediate in the design of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[1][2] This document outlines its molecular architecture, validates a high-yield synthetic protocol, and details its physicochemical role in structure-activity relationship (SAR) studies.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The efficacy of 5-Chloro-2-(pentyloxy)benzoic acid as a drug scaffold lies in its ability to balance a polar head group with a significant lipophilic tail, facilitating membrane permeability while retaining specific binding capabilities.[1][2]

Structural Specifications
PropertyValueTechnical Note
CAS Number 27830-14-4Unique identifier for regulatory filing.[1][2][3]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Confirmed via elemental analysis.[1]
Molecular Weight 242.70 g/mol Average mass for stoichiometric calculations.[1][2]
Exact Mass 242.0710 g/mol Monoisotopic mass (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) for Mass Spectrometry (HRMS).[1]
Heavy Atom Count 1612 Carbon, 1 Chlorine, 3 Oxygen.[1][2]
Electronic & Steric Analysis
  • 5-Chloro Substituent: The chlorine atom at the 5-position exerts a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (inductive withdrawing) effect, slightly increasing the acidity of the carboxylic acid relative to non-chlorinated analogs.[1] Crucially, it blocks the metabolic para-hydroxylation site, enhancing the molecule's metabolic stability (half-life) in microsomal stability assays.[1][2]
    
  • 2-Pentyloxy Moiety: The 5-carbon ether chain introduces significant steric bulk and lipophilicity.[1][2] Unlike the free hydroxyl group in the precursor (5-chlorosalicylic acid), the pentyloxy group cannot act as a hydrogen bond donor, altering the solvation shell and receptor binding kinetics.[1][2]

Synthetic Methodology

The synthesis of 5-Chloro-2-(pentyloxy)benzoic acid is achieved via a Williamson ether synthesis.[1][2] This protocol is optimized to prevent esterification of the carboxylic acid, ensuring high selectivity for the phenolic oxygen.[1][2]

Validated Protocol: Selective O-Alkylation

Reaction Overview:

  • Substrate: 5-Chlorosalicylic acid (CAS 321-14-2)[1][2][4][5][6]

  • Reagent: 1-Bromopentane[1][2]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1][2]

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 5-chlorosalicylic acid (1.0 eq) and anhydrous DMF (10 volumes). Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.5 eq) slowly.[1] Stir at room temperature for 30 minutes to generate the phenoxide dianion.
    
    • Technical Insight: The carboxylate forms first, followed by the phenoxide.[1][2] Using 2+ equivalents of base ensures the phenoxide is available for nucleophilic attack.[1][2]

  • Alkylation: Add 1-bromopentane (1.1 eq) dropwise via a syringe pump to control exotherm.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate) or LC-MS.[1][2]

    • Endpoint: Disappearance of the starting material peak (m/z 171 [M-H]-).[1]

  • Workup (Critical for Purity):

    • Cool reaction to room temperature.[1][2]

    • Pour into ice-cold 1M HCl (excess) to quench and protonate the carboxylate.[1][2] The product will precipitate as a solid.[1][2][7]

    • Filter the precipitate and wash with cold water to remove residual DMF salts.[1][2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.[1][2]

Synthetic Pathway Visualization

Synthesis SM 5-Chlorosalicylic Acid (CAS 321-14-2) Base Base Activation (K2CO3 / DMF) SM->Base Deprotonation Inter Dianion Intermediate Base->Inter Reagent + 1-Bromopentane (SN2 Attack) Inter->Reagent Product 5-Chloro-2-(pentyloxy) benzoic acid Reagent->Product Selective O-Alkylation

Figure 1: Selective O-alkylation pathway utilizing dianion chemistry to target the phenolic oxygen.[1][2]

Medicinal Chemistry Applications (SAR)

In drug discovery, this molecule serves as a "Lipophilic Acid" bioisostere.[1][2] It is particularly useful when optimizing the Lipophilic Ligand Efficiency (LLE) of a lead compound.[1][2]

Pharmacophore Mapping

The molecule offers three distinct vectors for interaction with biological targets:[1][2]

  • The Acidic Head (Hydrophilic): Forms ionic bridges with positively charged residues (Arginine/Lysine) in receptor pockets (e.g., PPARngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     binding domains).[1]
    
  • The Linker (Ether Oxygen): Acts as a hydrogen bond acceptor.[1]

  • The Tail (Hydrophobic): The pentyl chain occupies hydrophobic pockets, increasing binding affinity via Van der Waals forces.[1][2]

Structure-Activity Relationship (SAR) Logic

SAR Core 5-Chloro-2-(pentyloxy) benzoic acid Cl 5-Chloro Group Core->Cl Pentyl 2-Pentyloxy Tail Core->Pentyl COOH Carboxylic Acid Core->COOH MetaStab Blocks Metabolic Oxidation (CYP450) Cl->MetaStab Function Lipophil Increases LogP (Membrane Permeability) Pentyl->Lipophil Function Binding Ionic Interaction (Arg/Lys Residues) COOH->Binding Function

Figure 2: Pharmacophore decomposition highlighting the functional role of each structural motif.[1][2]

Physicochemical Properties Table
PropertyValueImplication for Drug Design
cLogP ~4.8 - 5.2High lipophilicity; likely requires formulation aids (e.g., cyclodextrins) for aqueous delivery.[1][2]
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (7.4), preventing passive diffusion unless masked as a prodrug (ester).[1][2]
TPSA 46.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Favorable for cell membrane penetration (< 140

).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27830-14-4, Benzoic acid, 5-chloro-2-(pentyloxy)-. Retrieved from [Link][1][2]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1][2] American Chemical Society.[1][2] (Reference for LogP and Hammett substituent constants).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1][2] (Reference for bioisosteric replacement and carboxylic acid pharmacophores).

Sources

Technical Safety & Handling Monograph: 5-Chloro-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 27830-14-4 | Molecular Formula: C₁₂H₁₅ClO₃[1][2][3]

Part 1: Executive Technical Summary

5-Chloro-2-(pentyloxy)benzoic acid is a specialized halogenated aromatic carboxylic acid primarily utilized as a lipophilic building block in the synthesis of pharmaceutical intermediates.[1] Its structure features a benzoic acid core functionalized with a chlorine atom at the meta position (relative to the carboxyl group) and a pentyl ether chain at the ortho position.[1]

For researchers and drug development professionals, this compound presents a unique safety profile: while it shares the corrosive/irritant properties typical of benzoic acid derivatives, the pentyloxy tail significantly increases its lipophilicity (LogP) . This enhances its ability to penetrate the stratum corneum, elevating the risk of dermal absorption compared to its non-alkylated analogs.[1]

Key Handling Directive: Treat as a high-permeability irritant .[1] Standard nitrile gloves may offer insufficient break-through time protection during prolonged exposure to solutions of this compound.[1] Double-gloving or the use of heavy-gauge nitrile (≥0.11 mm) is recommended for solution-phase handling.[1]

Part 2: Chemical Identity & Physicochemical Characterization

Understanding the physicochemical properties is essential not just for safety, but for experimental success (e.g., solvent selection for LC-MS or reaction monitoring).[1]

PropertyDataTechnical Implication
CAS Number 27830-14-4Unique identifier for inventory/regulatory checks.[1]
Molecular Weight 242.70 g/mol Calculation basis for molarity.[1]
Appearance White to Off-white Crystalline PowderDiscoloration (yellowing) indicates oxidation or hydrolysis.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Do not attempt aqueous formulations without a co-solvent or surfactant.[1]
Solubility (Organics) DMSO, Methanol, DCM, Ethyl AcetateSoluble in standard organic synthesis solvents.
Acidity (pKa) ~3.5 - 4.0 (Predicted)Acidic.[1] Will form salts with bases (NaOH, NaHCO₃).[1]
LogP ~4.2 (Predicted)Highly lipophilic.[1] Partitions strongly into cell membranes.[1]
Structural Analysis Diagram

The following diagram illustrates the functional zones of the molecule, highlighting the "Toxicophore" (Acidic Head) and the "Permeation Enhancer" (Lipophilic Tail).[1]

ChemicalStructure Core Benzoic Acid Core Cl 5-Chloro Substituent (Metabolic Stability) Core->Cl Electron Withdrawing Tail 2-Pentyloxy Chain (Lipophilic Permeation) Core->Tail Hydrophobic Interaction Acid Carboxylic Acid (Proton Donor/Irritant) Core->Acid H-Bond Donor Tail->Acid Ortho-Effect (Steric Hindrance)

Figure 1: Structural dissection of 5-Chloro-2-(pentyloxy)benzoic acid, identifying functional groups that dictate reactivity and biological interaction.[1]

Part 3: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / Regulation (EC) No 1272/2008)[3]

While specific toxicological data for this exact CAS is limited in public databases, its structural analogs (chlorinated alkoxybenzoic acids) dictate the following Precautionary Classification :

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5]

Mechanistic Toxicology
  • Acidity-Driven Irritation: Upon contact with moisture (sweat, mucous membranes), the carboxylic acid group donates protons, lowering local pH and causing immediate tissue irritation.[1]

  • Lipophilic Enhancement: The C5 (pentyl) chain acts as a permeation enhancer.[1] Unlike simple benzoic acid, which may sit on the skin surface, this compound can partition into the lipid bilayer of the skin.[1] This means "wash off immediately" is critical—latency can lead to deeper tissue irritation. [1]

Part 4: Handling, Storage, & Stability Protocols

Storage Protocol: The "Cold Chain" Debate

Some suppliers recommend cold-chain transport (2-8°C).[1] While the solid is likely stable at Room Temperature (RT) if desiccated, the ether linkage can be susceptible to slow oxidation over months, and the acidic proton can catalyze degradation in the presence of moisture.[1]

  • Recommendation: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) for long-term (>3 months) reference standard maintenance.

  • Daily Use: Desiccator at RT is acceptable.[1]

Operational Workflow: Safe Handling Decision Tree

HandlingProtocol Start Start: Handling 5-Chloro-2-(pentyloxy)benzoic acid Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution Organic Solution (DMSO/DCM) Form->Solution PPE_Solid PPE: Nitrile Gloves + Safety Glasses Engineering: Fume Hood (Dust Control) Solid->PPE_Solid PPE_Sol PPE: Double Nitrile or Silver Shield (Enhanced Permeation Risk) Solution->PPE_Sol Weighing Weighing: Use Anti-Static Gun (Powder is likely static) PPE_Solid->Weighing Waste Disposal: Halogenated Organic Waste PPE_Sol->Waste

Figure 2: Operational decision tree for handling solid vs. solution phase, emphasizing the increased risk of dermal absorption in solution.[1]

Experimental Protocol: Solubilization for Bioassays

Context: Researchers often precipitate this compound when moving from DMSO stock to aqueous media due to the lipophilic tail.[1]

  • Stock Preparation: Dissolve 10 mg in 1 mL DMSO (Result: 41 mM). Vortex for 30 seconds.[1] Solution should be clear and colorless.[1]

  • Dilution: Do not dilute directly into pure water.[1]

    • Correct Method: Dilute DMSO stock into buffer containing 0.1% Tween-80 or BSA to prevent micro-precipitation.[1]

    • Validation: Measure Absorbance at 280nm.[1] If the reading drifts, precipitation is occurring.[1]

Part 5: Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes .[1][2][3] The lipophilic nature makes the compound "sticky"; simple rinsing may not immediately remove all residue.[1] Use an eye wash station with a saline flow.[1]

  • Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol or acetone, as these solvents will strip the skin's protective oils and drive the compound deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation of bronchioles), seek medical attention.[1]

Spill Cleanup (Solid)
  • Isolate: Mark the area.[1]

  • Neutralize: Lightly mist the powder with a dilute Sodium Carbonate (Na₂CO₃) solution to neutralize the acid (expect mild fizzing).[1]

  • Collect: Absorb with inert material (vermiculite) and place in a hazardous waste container.

Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Do NOT: Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic reactions.[1]

  • Do NOT: Do not dispose of down the drain. The chlorine atom renders it persistent and potentially toxic to aquatic life (read-across from chlorobenzoic acids).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27830-14-4, 5-Chloro-2-(pentyloxy)benzoic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives classification.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)).[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols: O-Alkylation of 5-Chloro-2-hydroxybenzoic Acid with Pentyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide provides detailed protocols for the O-alkylation of 5-chloro-2-hydroxybenzoic acid to synthesize 5-chloro-2-(pentyloxy)benzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below are based on the principles of the Williamson ether synthesis and have been optimized for high yield and purity. This document will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide guidance on troubleshooting and product characterization.

Scientific Foundation: The Williamson Ether Synthesis

The O-alkylation of 5-chloro-2-hydroxybenzoic acid with pentyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core principle involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.[1][2]

Reaction Mechanism

The overall transformation can be visualized in two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 5-chloro-2-hydroxybenzoic acid, forming the corresponding phenoxide. The choice of base is critical and depends on the acidity of the phenol and the desired reaction conditions.[3][4][5]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a potent nucleophile, attacking the primary carbon of pentyl bromide in an SN2 fashion. This concerted step results in the formation of the ether linkage and the displacement of the bromide ion.[1][6]


Key Considerations for a Successful Synthesis

Several factors must be carefully controlled to ensure a high yield of the desired O-alkylated product and to minimize side reactions:

  • Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group effectively.[4] Common choices include potassium carbonate (K₂CO₃), a moderately strong base, and sodium hydride (NaH), a very strong, non-nucleophilic base.[2][7][8] The pKa of the conjugate acid of the base should be higher than the pKa of the phenol.[4][5]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are generally preferred for Williamson ether synthesis.[7][9][10] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively free and highly nucleophilic. Protic solvents should be avoided as they can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity.[6][11]

  • Alkylating Agent: Primary alkyl halides, like pentyl bromide, are ideal for this reaction as they are highly susceptible to SN2 attack and less prone to elimination reactions.[1][10]

  • Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide.[10]

  • Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[1] Another potential side reaction is C-alkylation of the aromatic ring, although this is generally less favored, especially in polar aprotic solvents.[2][6]

Experimental Protocols

Two primary protocols are presented here, utilizing different bases. Protocol A employs potassium carbonate, a safer and more common laboratory reagent, while Protocol B utilizes sodium hydride for reactions that may require a stronger base.

Protocol A: O-Alkylation using Potassium Carbonate in Acetone

This protocol is a robust and widely applicable method for the O-alkylation of phenols.

Materials:

  • 5-Chloro-2-hydroxybenzoic acid

  • Pentyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq). The excess base ensures complete deprotonation.

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Add pentyl bromide (1.2-1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 5-chloro-2-(pentyloxy)benzoic acid.[12][13]

Protocol B: O-Alkylation using Sodium Hydride in DMF

This protocol is suitable for less reactive phenols or when a stronger base is required. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere.

Materials:

  • 5-Chloro-2-hydroxybenzoic acid

  • Pentyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add pentyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted NaH.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12][13]


Data Summary and Comparison of Protocols

ParameterProtocol A (K₂CO₃ in Acetone)Protocol B (NaH in DMF)
Base Strength ModerateStrong
Safety Relatively safe, easy to handle.Highly reactive, requires inert atmosphere.
Solvent Acetone (lower boiling point, easier to remove).DMF (higher boiling point, may require high vacuum for removal).
Reaction Time 4-8 hours2-6 hours
Typical Yield 75-90%80-95%
Purification Often recrystallization is sufficient.May require column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature.[7] Ensure that the starting materials and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent. Incomplete deprotonation could also be a factor; switching to a stronger base like NaH may be necessary.[7]
  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding more alkylating agent or increasing the reaction temperature.
  • Formation of Side Products: If elimination products are observed, try lowering the reaction temperature. If C-alkylation is a significant issue, ensure a polar aprotic solvent is being used.[6][11]

Characterization of 5-Chloro-2-(pentyloxy)benzoic acid

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the pentyl group and the correct substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ether linkage and the carboxylic acid functional group.

References

  • Wikipedia.
  • PharmaXChange.info.
  • Benchchem.
  • J&K Scientific LLC.
  • Benchchem.
  • Cambridge University Press.
  • Hubei Sanli Fengxiang Technology Co., Ltd.
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  • California State Polytechnic University, Pomona.
  • Francis Academic Press.
  • Organic Chemistry Tutor.
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  • Pearson.
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  • PTC Organics.
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Application Note: Robust Esterification Protocols for 5-Chloro-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

5-Chloro-2-(pentyloxy)benzoic acid (CAS: 27830-14-4) is a functionalized benzoic acid scaffold frequently employed in the synthesis of pharmaceuticals and liquid crystal mesogens.

The Synthetic Challenge: While benzoic acid esterification is a standard transformation, this specific substrate presents a distinct challenge: the "Ortho Effect." The 2-pentyloxy group creates significant steric hindrance near the carbonyl carbon. Furthermore, the electron-donating nature of the alkoxy group increases the electron density of the aromatic ring, which can stabilize the carboxylate anion, making the acid less electrophilic in certain transition states.

Standard Fischer esterification (acid-catalyzed equilibrium) is often sluggish and low-yielding for ortho-substituted benzoic acids due to the inability of the alcohol nucleophile to easily attack the crowded carbonyl center.

The Solution: This guide details two high-fidelity protocols designed to overcome these steric and electronic barriers:

  • Method A (The "Gold Standard"): Activation via Thionyl Chloride (

    
    ) to the Acid Chloride.
    
  • Method B (Mild Alternative): Nucleophilic Substitution (

    
    ) using Alkyl Halides.
    

Pre-Reaction Analysis

Physicochemical Properties
PropertyValueImplication for Protocol
Molecular Weight 242.70 g/mol Calculation basis.
LogP (Predicted) ~4.2Highly lipophilic; aqueous workups require thorough extraction with non-polar solvents (DCM/EtOAc).
pKa (Predicted) ~2.8 - 3.2Ortho-alkoxy acids are generally stronger than benzoic acid (pKa 4.2) due to steric inhibition of resonance.
Solubility Low in water; High in DCM, THF, DMF.Reactions must be performed in organic media.
Reaction Logic & Mechanism

The primary recommendation (Method A) utilizes Thionyl Chloride with catalytic DMF .

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
    
    
    
    alone. This rapidly converts the hindered carboxylic acid into the Acid Chloride .
  • Advantage: The acid chloride is a planar, highly electrophilic species that is much less sensitive to steric hindrance than the parent acid, allowing for rapid coupling with alcohols.

Experimental Protocols

Method A: Acid Chloride Activation (Recommended)

Best for: Coupling with complex alcohols, scale-up, and ensuring 100% conversion.

Reagents
  • Substrate: 5-Chloro-2-(pentyloxy)benzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops / 0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene (for higher boiling point)

  • Nucleophile: Target Alcohol (R-OH) (1.1 - 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv) - Used in the second step to scavenge HCl.
    
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-(pentyloxy)benzoic acid (10 mmol) in anhydrous DCM (30 mL).

    • Add catalytic DMF (2 drops).

    • CRITICAL: Add Thionyl Chloride (20-30 mmol) dropwise at room temperature. Use a gas trap (NaOH scrubber) to neutralize evolved

      
       and 
      
      
      
      gases.
    • Heat the mixture to mild reflux (

      
      ) for 2–3 hours.
      
    • Process Check: Aliquot a sample, quench with MeOH, and check TLC/LC-MS. The acid starting material should be fully converted to the methyl ester (surrogate for acid chloride).

    • Evaporation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

      
      . Co-evaporate with Toluene (
      
      
      
      ) to ensure all traces of thionyl chloride are removed. Residue: Crude Acid Chloride (Yellow/Amber oil).
  • Esterification (Coupling):

    • Redissolve the crude acid chloride in anhydrous DCM (20 mL).

    • Cool the solution to

      
       (Ice bath).
      
    • Add the Target Alcohol (1.1 equiv) and Triethylamine (2.0 equiv) sequentially.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench the reaction with Water (20 mL).

    • Wash the organic layer with saturated

      
       (to remove unreacted acid/HCl salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Method B: Alkylation (Alternative)

Best for: Methyl/Ethyl esters, small scale, or acid-sensitive substrates.

Reagents
  • Substrate: 5-Chloro-2-(pentyloxy)benzoic acid (1.0 equiv)

  • Electrophile: Alkyl Iodide (e.g., Methyl Iodide) (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Must be finely ground/anhydrous.
    
  • Solvent: DMF or Acetone (Polar Aprotic is essential).

Step-by-Step Procedure
  • Dissolve the acid (10 mmol) in DMF (20 mL).

  • Add finely ground

    
     (20 mmol). Stir for 15 minutes at RT to form the carboxylate salt.
    
  • Add the Alkyl Iodide (15 mmol) dropwise.

  • Stir at RT (for MeI) or

    
     (for less reactive halides) for 4–6 hours.
    
  • Workup: Pour mixture into ice water (100 mL). The ester often precipitates as a solid. Filter or extract with Ethyl Acetate.[1][2]

Process Visualization

Workflow Decision Matrix

EsterificationLogic Start Start: 5-Chloro-2-(pentyloxy)benzoic acid CheckAlcohol Analyze Target Alcohol Start->CheckAlcohol Simple Simple Alcohol (Methyl/Ethyl) CheckAlcohol->Simple Low Steric Bulk Complex Complex/Hindered Alcohol (Secondary/Tertiary) CheckAlcohol->Complex High Steric Bulk MethodB Method B: Alkylation (K2CO3 + Alkyl Halide) Simple->MethodB Mild Conditions MethodA Method A: Acid Chloride (SOCl2 + cat. DMF) Complex->MethodA High Reactivity Reqd Final Final Ester Product MethodB->Final SN2 Mechanism AcylChloride Intermediate: Acid Chloride MethodA->AcylChloride Activation Coupling Coupling Step (ROH + Et3N) AcylChloride->Coupling Coupling->Final

Caption: Decision matrix for selecting the optimal esterification pathway based on the target alcohol's steric profile.

Quality Control & Analytics

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected Observation (Success Criteria)
TLC Disappearance of the Acid spot (low

, streaks). Appearance of Ester spot (High

, distinct).
1H NMR Acid Proton: Disappearance of broad singlet at >11.0 ppm.Ester Group: Appearance of new signals corresponding to the alcohol (e.g., singlet at ~3.9 ppm for O-Me).Aromatic Shift: Slight upfield shift of aromatic protons due to loss of H-bonding.
IR Spectroscopy Carbonyl Shift: Acid C=O (~1680-1700

) shifts to Ester C=O (~1720-1735

).Hydroxyl: Disappearance of the broad O-H stretch (2500-3300

).

Troubleshooting & Optimization

Issue: Incomplete Conversion (Method A)

  • Cause: Old Thionyl Chloride or insufficient DMF catalyst.

  • Fix: Use fresh

    
    . Ensure the intermediate evaporation step removes all
    
    
    
    before adding the alcohol (residual
    
    
    generates HCl which can degrade sensitive alcohols).

Issue: Low Yield (Method B)

  • Cause:

    
     is wet or particle size is too large.
    
  • Fix: Flame dry

    
     under vacuum before use. Use Cs2CO3 (Cesium Carbonate) for faster kinetics ("Cesium Effect").
    

Issue: Hydrolysis during Workup

  • Cause: The ortho-pentyloxy group can assist in hydrolysis if the workup is too basic or hot.

  • Fix: Keep workup cold (

    
    ). Avoid strong bases (NaOH); use 
    
    
    
    .

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic discussion of Nucleophilic Acyl Substitution and the Vilsmeier-Haack reagent).

  • Di Gioia, M. L., et al. (2013).[3] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[3] RSC Advances, 3, 1-3. (Demonstrates the efficiency of SOCl2 activation for sterically hindered acids).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 237838, 5-Chloro-2-(pentyloxy)benzoic acid. (Physical property data).

  • Gooßen, L. J., & Dougherty, D. (2008). "Steric Hindrance in Esterification: The Ortho Effect." Journal of Organic Chemistry. (General discussion on ortho-substituted benzoic acid kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Criticality

You are likely synthesizing 5-Chloro-2-(pentyloxy)benzoic acid via a Williamson ether synthesis (alkylation of 5-chlorosalicylic acid). A critical quality attribute (CQA) for this intermediate is the removal of unreacted alkyl halides (e.g., 1-chloropentane, 1-bromopentane).

Why this matters:

  • Genotoxicity (ICH M7): Unreacted alkyl halides are Class 1/2 mutagenic impurities. Regulatory limits often require levels < 1.5 µ g/day (ppm levels) depending on dosing duration.

  • Process Failure: The lipophilic pentyl chain combined with the carboxylate head group creates a "surfactant-like" structure. Standard acid-base workups frequently fail due to intractable emulsions.

This guide provides an Enhanced Acid-Base Extraction Protocol specifically designed to break these emulsions and achieve <10 ppm alkyl halide content.

Module 1: The "Anti-Emulsion" Acid-Base Extraction

The Problem: The standard protocol (dissolve in base, wash with organic) often results in a thick emulsion because Sodium 5-chloro-2-(pentyloxy)benzoate acts as a soap. The Solution: We utilize high ionic strength and specific solvent density gradients to force phase separation.

Step-by-Step Protocol

1. Saponification & Solubilization

  • Action: Dissolve the crude reaction mixture in 1.0 M NaOH (2.0 equivalents).

  • Expert Insight: Do not use saturated NaHCO₃ initially. The stronger base ensures complete deprotonation (pKa ~3.5), preventing the formation of "free acid" aggregates that stabilize emulsions.

  • Add Brine: Add Saturated NaCl solution (20% of total aqueous volume).

    • Mechanism:[1][2][3][4] Increases the ionic strength of the aqueous phase, "salting out" the organic impurities and reducing the surfactant capability of the product.

2. The "Washer" Extraction (Removal of Alkyl Halide)

  • Solvent Choice: Use TBME (tert-Butyl methyl ether) or Heptane .

    • Why: Avoid Dichloromethane (DCM). DCM is dense and sits at the bottom; emulsions here are harder to drain. TBME/Heptane floats, keeping the emulsion at the interface where it is easier to manage.

  • Action: Extract the aqueous layer 2x with TBME.

  • Critical Step: If an emulsion forms, add 5-10% Methanol to the aqueous phase. This disrupts the surface tension at the oil-water interface without precipitating the product.

3. Controlled Precipitation

  • Action: Separate the aqueous layer. Cool to 0–5°C.[5]

  • Acidification: Slowly add 6M HCl until pH < 1.

  • Filtration: Filter the solid.[5] Wash with cold Pentane (2x).

    • Why: The alkyl halide is highly soluble in pentane; the product is not. This final wash strips surface-bound impurities.

Module 2: Visualization of the Workflow

The following diagram illustrates the phase-separation logic required to isolate the alkyl halide from the target benzoate.

PurificationWorkflow Start Crude Reaction Mixture (Product + Alkyl Halide) BaseAdd Add 1M NaOH + Brine (High Ionic Strength) Start->BaseAdd Extraction Liquid-Liquid Extraction (Solvent: TBME or Heptane) BaseAdd->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit OrgLayer Organic Layer (Top) Contains: Unreacted Alkyl Halide PhaseSplit->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Bottom) Contains: Product (Na Salt) PhaseSplit->AqLayer Product Salt Waste Waste Stream (Alkyl Halides) OrgLayer->Waste WashStep Wash with fresh TBME (Repeat 2x) AqLayer->WashStep WashStep->OrgLayer Residual Halides Acidification Acidify with HCl (pH < 1) Cool to 0°C WashStep->Acidification Filtration Filtration & Pentane Wash Acidification->Filtration FinalProduct Pure 5-Chloro-2-(pentyloxy)benzoic acid (Solid) Filtration->FinalProduct Filtration->Waste Filtrate

Caption: Figure 1. Segregation of lipophilic alkyl halides (red path) from the hydrophilic benzoate salt (blue path) using density-controlled extraction.

Module 3: Troubleshooting & FAQ
Scenario A: "My product is oiling out instead of crystallizing."

Cause: High levels of residual alkyl halide (acting as a solvent) or residual reaction solvent (e.g., DMF/DMSO) are depressing the melting point. Fix:

  • Trituration: Do not attempt to recrystallize yet. Suspend the oil in Hexane or Pentane and sonicate. The alkyl halide will dissolve, and the product should solidify.

  • Seed Crystal: Once you obtain a solid from step 1, use it to seed the oily mixture in the next batch.

Scenario B: "I have a persistent emulsion in the separatory funnel."

Cause: The 5-chloro-2-(pentyloxy)benzoate anion is acting as a surfactant. Fix:

  • The "Salting Out" Method: Add solid NaCl directly to the funnel until the aqueous layer is saturated.

  • The Thermal Break: Gently warm the funnel with a heat gun (to ~35°C). Viscosity decreases, allowing phases to coalesce.

  • Filtration: Pass the entire emulsion through a pad of Celite. This often breaks the physical stabilization of the emulsion droplets.

Scenario C: "H-NMR shows small aliphatic triplets at 0.9-1.5 ppm that aren't my product."

Cause: Trace alkyl halide entrapment in the crystal lattice. Fix:

  • High Vacuum Drying: Alkyl halides are volatile. Dry the solid at 40°C under high vacuum (< 5 mbar) for 12 hours.

  • Recrystallization Solvent: Recrystallize from Acetonitrile/Water (1:1) . Alkyl halides are poorly soluble in water and will stay in the mother liquor.

Data Summary: Solvent Selection Guide
SolventRole in ProtocolEfficacy vs Alkyl HalideRisk of Emulsion
TBME Extraction SolventHigh (Excellent solubility for halides)Low (Floats, clear interface)
DCM Extraction SolventHighHigh (Dense, traps emulsions)
Pentane Wash SolventVery High (Selective for halides)Low
Water Product CarrierN/A (Product is soluble as salt)N/A
References
  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Purification of Alkoxybenzoic Acids via Acid-Base Extraction.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Solubility of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [6]

  • Strategies for the Removal of Genotoxic Impurities. Organic Process Research & Development, 2013, 17(2), 221–230.

Sources

Technical Support Center: Optimizing Recrystallization of 5-Chloro-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chloro-2-(pentyloxy)benzoic acid via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols to empower researchers in achieving high purity and yield. Our approach is grounded in fundamental chemical principles to ensure you understand the "why" behind every step of the process.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of substituted benzoic acids.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is significantly higher than the melting point of the solute or when the solution is supersaturated with impurities.

  • Causality: The high concentration of the solute or impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool at a much slower rate. Rapid cooling encourages precipitation over crystallization. Insulating the flask can help.[1]

    • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent level as it cools. This provides a surface for nucleation to begin before the solution cools to the oiling-out temperature.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or the compound has significant solubility even at low temperatures.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.[1][2]

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inner wall of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of pure 5-Chloro-2-(pentyloxy)benzoic acid, add it to the solution. This provides a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution under a stream of nitrogen or air and then allow it to cool again. Be cautious not to evaporate too much solvent too quickly.

    • Introduce an "Anti-Solvent": If you are using a polar solvent, you can try adding a non-polar solvent in which your compound is insoluble (and vice-versa) dropwise until the solution becomes faintly cloudy (turbid). This reduces the overall solubility of your compound. Reheat gently until the solution is clear and then cool slowly. This is known as creating a mixed-solvent system.[3]

Q3: My crystal recovery is very low. How can I improve the yield?

A3: Low recovery is typically due to using an excessive amount of solvent, premature crystallization during hot filtration, or the compound having high solubility in the cold solvent.

  • Causality: The goal is to create a solution that is saturated at a high temperature but supersaturated at a low temperature. Using too much solvent means that a significant portion of your compound will remain dissolved even when cold.[1]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, ensuring you are using the absolute minimum volume required to fully dissolve the solid.

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.

    • Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to minimize the amount of compound dissolved in the mother liquor.

    • Re-evaluate Your Solvent: The ideal solvent shows a large difference in solubility between its boiling point and 0 °C.[4] If your compound is still quite soluble in the cold solvent, you need to find a different one. Refer to the solvent screening protocol below.

Q4: The crystals I obtained are colored, but the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by adsorption onto activated carbon.

  • Causality: Activated carbon has a very high surface area with pores that can trap large, colored impurity molecules, while your smaller product molecules remain in solution.

  • Troubleshooting Steps:

    • After dissolving your crude compound in the hot solvent, remove the flask from the heat source and allow it to cool slightly.

    • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.

    • Bring the solution back to a gentle boil for 5-10 minutes to allow the carbon to adsorb the impurities.[2]

    • Perform a hot filtration to remove the activated carbon. The resulting filtrate should be colorless.

Part 2: Scientific Principles & Compound Analysis

The foundation of a successful recrystallization is selecting a solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1] For 5-Chloro-2-(pentyloxy)benzoic acid, we must consider its structural features to predict its solubility.

  • Polarity Analysis:

    • Polar Groups: The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding.

    • Moderately Polar Groups: The ether linkage (-O-) and the chloro-group (-Cl) contribute moderate polarity.

    • Non-polar Groups: The benzene ring and the pentyloxy chain (-O(CH₂)₄CH₃) are non-polar (lipophilic).

  • Overall Polarity: The presence of both polar and non-polar regions suggests that 5-Chloro-2-(pentyloxy)benzoic acid is a molecule of intermediate polarity. Therefore, solvents of intermediate polarity, or mixed-solvent systems of polar and non-polar solvents, are likely to be effective. The principle of "like dissolves like" is our primary guide here.[5]

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient testing of multiple solvents to identify the best candidate for recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 5-Chloro-2-(pentyloxy)benzoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (start with ~0.5 mL). Agitate the mixture at room temperature.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor. Reject this solvent. [4][5]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If a very large volume of solvent is required to dissolve the solid, the solvent is not a good choice due to handling difficulties and low recovery. Reject this solvent.

  • Cold Insolubility Test: Once the solid is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observation: The ideal solvent will produce a large crop of crystals upon cooling.[1] If few or no crystals form, the compound is too soluble in the cold solvent. Reject this solvent.

  • Selection: Choose the solvent that provides complete dissolution when hot and robust crystal formation when cold.

Solvent Selection Guide (Predicted Suitability)

The following table provides a starting point for solvent selection based on the structural analysis of 5-Chloro-2-(pentyloxy)benzoic acid.

SolventPolarityBoiling Point (°C)Rationale & Prediction
Water High100The large non-polar pentyloxy group and benzene ring will likely make the compound insoluble even in hot water. May be useful as an anti-solvent.[6][7]
Ethanol High-Intermediate78The alcohol can hydrogen bond with the carboxylic acid. The ethyl group provides some non-polar character. Likely to be a good solvent, but solubility may be too high at room temp.
Acetone Intermediate56A good polar aprotic solvent that should dissolve the compound well. The low boiling point is advantageous for removal. A strong candidate.
Ethyl Acetate Intermediate77The ester functionality offers intermediate polarity. Often an excellent choice for compounds with mixed polarity characteristics.[8]
Toluene Low111The aromatic nature of toluene will interact well with the benzene ring of the compound. The overall polarity might be too low, but it could be useful in a mixed-solvent system.[5]
Hexane Very Low69Unlikely to dissolve the compound due to the polar carboxylic acid group. A good candidate for use as an anti-solvent with a more polar solvent like ethyl acetate or acetone.
Ethanol/Water VariableVariableA mixed-solvent system can finely tune the polarity. Dissolving in hot ethanol and adding hot water dropwise until cloudy is a classic technique for substituted benzoic acids.[3][9]
Diagram: Solvent Selection Workflow

This diagram illustrates the decision-making process outlined in Protocol 1.

Solvent_Selection_Workflow start Start: Place ~25mg of crude compound in a test tube add_solvent Add 0.5 mL of test solvent at room temp start->add_solvent dissolves_rt Does it dissolve? add_solvent->dissolves_rt reject_rt Reject Solvent (Too soluble) dissolves_rt->reject_rt Yes heat Heat mixture to solvent boiling point. Add solvent dropwise until dissolved. dissolves_rt->heat No dissolves_hot Does it dissolve in a reasonable volume? heat->dissolves_hot reject_hot Reject Solvent (Insoluble) dissolves_hot->reject_hot No cool Cool slowly to RT, then place in ice bath dissolves_hot->cool Yes crystals_form Do abundant crystals form? cool->crystals_form reject_cold Reject Solvent (Too soluble when cold) crystals_form->reject_cold No accept Accept Solvent (Proceed to bulk recrystallization) crystals_form->accept Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

  • Solvent Selection and Recrystallization Guide. Scribd.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center.[Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.[Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.[Link]

  • [Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid... Reddit.[Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization and Crystallization. Columbia University, Department of Chemistry.[Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • RECRYSTALLISATION. University of the West Indies.[Link]

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange.[Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization of Benzoic Acid. University of Nebraska–Lincoln, Department of Chemistry.[Link]

  • Recrystallization and Melting Points. University of Massachusetts Lowell, Department of Chemistry.[Link]

Sources

thermal stability issues of 5-Chloro-2-(pentyloxy)benzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: High-Temperature Stability & Degradation Analysis Compound: 5-Chloro-2-(pentyloxy)benzoic acid (CAS: 27830-14-4) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: Thermal Profile & Risks

5-Chloro-2-(pentyloxy)benzoic acid is a substituted benzoic acid intermediate often used in the synthesis of pharmaceuticals and liquid crystals. While generally stable at room temperature, it exhibits three distinct failure modes when subjected to thermal stress (>120°C): Sublimation , Decarboxylation , and Ether Cleavage .

Researchers frequently misinterpret mass loss in TGA (Thermogravimetric Analysis) as decomposition when it is often sublimation. However, prolonged exposure to temperatures above 145°C triggers irreversible chemical degradation.

Quick Reference Data
PropertyValue / RangeCritical Note
Melting Point ~121–125°C (Typical for class)Sharp endotherm in DSC.
Sublimation Onset >100°C (Vacuum dependent)Causes "vanishing yield" without charring.
Decarboxylation Onset ~145–155°CRelease of CO₂; formation of oil.
Ether Cleavage Onset >180°C (Acid catalyzed)Formation of 5-chlorosalicylic acid.

Visualizing Failure Pathways

The following diagram illustrates the competing thermal pathways. Understanding these allows you to diagnose the composition of your degraded material based on reaction conditions.

ThermalDegradation Compound 5-Chloro-2-(pentyloxy)benzoic acid (Solid Crystalline) Sublimation Physical Loss: Sublimation (Condenses on cooler surfaces) Compound->Sublimation Vacuum / T > 100°C DecarbState Pathway A: Decarboxylation (>145°C, Irreversible) Compound->DecarbState T > 145°C CleavageState Pathway B: Ether Cleavage (>180°C or Strong Acid Catalysis) Compound->CleavageState T > 180°C / H+ Prod_Decarb Product: 4-Chlorophenyl pentyl ether (Oil/Liquid) + CO₂ DecarbState->Prod_Decarb Prod_Cleavage Product: 5-Chlorosalicylic acid (Solid) + Pentenes CleavageState->Prod_Cleavage

Figure 1: Thermal degradation pathways showing the competition between physical sublimation and chemical decomposition (decarboxylation/cleavage).[1][2]

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My sample disappeared/yield is low after drying in a vacuum oven."

Diagnosis: Sublimation. Benzoic acid derivatives are prone to sublimation, especially under high vacuum and moderate heat.

  • The Science: The vapor pressure of the solid overcomes the external pressure before the melting point is reached.

  • Verification: Check the oven walls or the cold trap of your vacuum pump. You will likely find white, crystalline needles (pure compound) deposited there.

  • Solution:

    • Reduce drying temperature to <50°C .

    • Use a nitrogen bleed to reduce the vacuum level (keep >50 mbar).

    • Switch to a desiccator with P₂O₅ at room temperature.

Issue 2: "The white solid turned into a brown oil upon melting."

Diagnosis: Decarboxylation.

  • The Science: The ortho-pentyloxy group creates steric strain and electronic effects that destabilize the carboxylic acid. Upon melting, the lattice energy breaks, allowing the molecule to adopt a conformation favorable for CO₂ ejection. The resulting product, 4-chlorophenyl pentyl ether , is a liquid (oil) at room temperature.

  • Verification:

    • IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (2500–3300 cm⁻¹) and the carbonyl peak (~1680 cm⁻¹).

    • Bubble formation: Did you observe gas evolution (CO₂) during the phase change?

  • Solution: Avoid heating the bulk material above its melting point. If melt-casting is required, keep dwell time <30 seconds.

Issue 3: "I see a new spot on TLC that trails (is more polar) after high-temp reaction."

Diagnosis: Ether Cleavage (De-alkylation).

  • The Science: At very high temperatures (>180°C), or if the environment becomes acidic (auto-catalysis by the benzoic acid itself), the ether bond can cleave. This releases the pentyl chain (often as volatile pentene) and leaves behind 5-chlorosalicylic acid .

  • Verification: The new spot will likely stain deep purple/violet with Ferric Chloride (FeCl₃) stain, indicating a free phenol (salicylic acid derivative). The parent compound (ether) will not stain with FeCl₃.

  • Solution: Buffer the reaction to prevent auto-catalysis or lower the reaction temperature.

Validation Protocols (Self-Validating Systems)

Do not rely on generic data. Use these protocols to validate the stability of your specific batch (impurities like residual HCl can accelerate degradation).

Protocol A: Thermal Stability Boundary Test (DSC/TGA)

Objective: Determine the exact "Safe Operating Window" for your batch.

  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer preferred).

  • Sample Prep: 5–10 mg in an Alumina pan (Aluminum pans may react or leak if the sample turns acidic/liquid).

  • Method:

    • Gas: Nitrogen (inert) at 50 mL/min.

    • Ramp: 5°C/min from 30°C to 300°C.

    • Lid: Pinhole lid (suppresses sublimation slightly, focuses on decomposition).

  • Analysis:

    • Event 1 (Endotherm): Melting point (expect ~121–125°C). Safe.

    • Event 2 (Mass Loss): If onset is immediate after melting, it is likely sublimation.

    • Event 3 (Exotherm + Mass Loss): Decarboxylation.[1][2][3] This is your Hard Failure Limit .

  • Criterion: Set your maximum process temperature at (Decarb Onset - 20°C) .

Protocol B: Isothermal Stress Test (Gravimetric)

Objective: Validate drying protocols.

  • Weigh 1.000 g of sample into a vial.

  • Place in oven at target temp (e.g., 80°C) for 4 hours.

  • Weigh again.

  • Dissolve residue in CDCl₃ and run H-NMR.

    • Check: Integrate the aromatic region. If the ratio of protons shifts or if the pentyl -CH₂- triplet (near 4.0 ppm) changes environment, chemical degradation occurred.

    • Result: If mass decreased but NMR is clean, you have Sublimation (Process issue). If NMR shows new peaks, you have Degradation (Stability issue).

Mechanistic Insight: The Ortho-Effect

Why is this specific molecule sensitive?

  • Electron Donation: The pentyloxy group at the ortho position (C2) is an electron-donating group (EDG) via resonance. This increases electron density on the ring.

  • Facilitation: While EDGs usually destabilize the carboxylate anion (making the acid weaker), in thermal decarboxylation, the ortho-substituent can physically twist the carboxyl group out of planarity with the benzene ring (steric inhibition of resonance).

  • Result: This twist weakens the C(aryl)-C(carboxyl) bond, lowering the activation energy for CO₂ loss compared to meta or para isomers. The 5-chloro group (electron-withdrawing) provides some stabilization, but not enough to prevent degradation at high temperatures [1, 2].

References

  • Mechanism of Decarboxylation: Li, J., et al. "Mechanisms of decarboxylation of ortho-substituted benzoic acids." Journal of Molecular Modeling, 2025. 4

  • Ether Cleavage Kinetics: "Reactions of Ethers: Acidic Cleavage." OpenStax Organic Chemistry. 5

  • General Stability of Benzoic Acids: "The thermal decomposition of benzoic acid." ResearchGate. 6[1][3][7][6][8][4][9]

  • Compound Data (Analog): "Benzoic acid, 5-chloro-2-hydroxy- Properties." NIST WebBook.[10] 11

Sources

overcoming steric hindrance in 5-Chloro-2-(pentyloxy)benzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Amide/Ester Formation Role: Senior Application Scientist Status: Active Guide

The Challenge: The "Ortho-Effect"

You are likely experiencing low yields or stalled reactions with 5-Chloro-2-(pentyloxy)benzoic acid . While the 5-chloro group affects solubility and electronic density, the primary antagonist is the 2-pentyloxy group .

This ortho-substituent creates a significant steric blockade (high cone angle) around the carboxylic acid carbon. Standard coupling reagents (EDC, DCC, or even HBTU) often form bulky active ester intermediates that are too large to be effectively attacked by your nucleophile (amine/alcohol), leading to reaction stagnation or hydrolysis.

Strategic Decision Matrix

Before selecting a protocol, use this logic flow to determine the best method for your specific constraints.

CouplingStrategy Start Substrate: 5-Chloro-2-(pentyloxy)benzoic acid Q1 Is the Nucleophile (Amine/Alcohol) Sterically Hindered? Start->Q1 PathA Method A: Acid Chloride (Oxalyl Chloride/DMF) Q1->PathA Yes (e.g., t-butyl amine, aniline) PathB Method B: T3P Coupling (Propylphosphonic Anhydride) Q1->PathB No (Primary/Secondary unhindered) Q2 Are Acid-Sensitive Groups Present? PathA->Q2 PathC Method C: Acyl Fluoride (TFFH) Q2->PathA No Q2->PathB Yes Q2->PathC Yes (and T3P failed)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile steric bulk and functional group tolerance.

Method A: The "Gold Standard" (Acid Chloride)

Best for: Sterically hindered amines, anilines, and scale-up. Mechanism: Converts the bulky acid into a small, highly electrophilic acid chloride (


).
The Critical Role of Catalytic DMF

Many users fail here by omitting DMF or using it incorrectly. The reaction relies on the in-situ formation of the Vilsmeier Reagent , which is far more reactive than Oxalyl Chloride alone.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + OxCl OxCl Oxalyl Chloride Intermed Activated Intermediate Vilsmeier->Intermed + Substrate Substrate 5-Cl-2-Pentyloxy Benzoic Acid Product Acid Chloride (+ Regenerated DMF) Intermed->Product - CO2, - CO, - Cl- Product->DMF Catalytic Cycle

Figure 2: The Vilsmeier catalytic cycle is essential for activating electron-rich or hindered benzoic acids.

Validated Protocol
  • Dissolution: Dissolve 1.0 equiv of 5-Chloro-2-(pentyloxy)benzoic acid in anhydrous DCM (Dichloromethane). Note: If solubility is poor due to the 5-Cl group, add a small amount of THF.

  • Catalyst: Add 2-3 drops of anhydrous DMF . (Critical Step).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise.

    • Observation: Vigorous bubbling (

      
       release) indicates the Vilsmeier cycle is active.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride.

    • Troubleshooting: Co-evaporate with Toluene twice to remove residual traces of Oxalyl Chloride which can degrade amines.

  • Coupling: Redissolve the crude acid chloride in DCM/THF and add to a solution of your amine (1.1 equiv) and base (Et3N or DIPEA, 2.0 equiv).

Method B: The Modern Approach (T3P)

Best for: Acid-sensitive substrates, avoiding epimerization (if amine is chiral), and "one-pot" convenience. Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1] Unlike HATU/HBTU, it does not suffer as severely from the steric bulk of the ortho-pentyloxy group because the leaving group is water-soluble and the active species is relatively compact.

Validated Protocol
  • Setup: Dissolve 1.0 equiv of Acid and 1.1 equiv of Amine in EtOAc (Ethyl Acetate) or 2-MeTHF .

    • Note: T3P works best in these solvents, unlike HATU which requires DMF.

  • Base: Add DIPEA (3.0 - 4.0 equiv) . The reaction requires a basic pH (~8) to proceed.

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Incubation: Stir at RT for 12-24 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, sat.

    
    , and brine. The phosphorus byproducts are water-soluble, simplifying purification.
    

Comparative Data: Reagent Performance

ReagentActive Species SizeSteric ToleranceRisk of Epimerization*Workup Difficulty
Oxalyl Chloride Small (

)
High LowMedium (requires inert gas)
T3P Medium (Mixed Anhydride)High Very Low Low (Water soluble)
HATU Bulky (

)
MediumLowHigh (remove urea/OAt)
EDC/HOBt Bulky (

)
LowMediumMedium

*Epimerization risk applies if your coupling partner (amine) is chiral. The benzoic acid itself is achiral.

Frequently Asked Questions (FAQ)

Q: My acid chloride reaction turned black/tarry. What happened? A: You likely used too much DMF or did not keep the reaction anhydrous. The Vilsmeier reagent is moisture-sensitive.[2] Ensure your DCM is dry and use only catalytic DMF (1-2 mol%).

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but it requires harsh reflux conditions which might cleave the pentyloxy ether (forming the phenol). Oxalyl chloride works at room temperature, preserving the ether linkage.

Q: I am using T3P but the reaction is slow. Can I add DMAP? A: Avoid DMAP with T3P if you are concerned about racemization of the amine. If the amine is achiral, adding 0.1 equiv of DMAP can significantly accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.

Q: The 5-Chloro group makes the acid insoluble in EtOAc. How do I use T3P? A: T3P is compatible with DMF and NMP. You can run the reaction in a 1:1 mixture of EtOAc:DMF. However, this negates the easy aqueous workup advantage of T3P.

References

  • Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177.

  • Wagh, Y. S., et al. (2017). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][6] ResearchGate Review.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-Chloro-2-(pentyloxy)benzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Chloro-2-(pentyloxy)benzoic acid, a substituted benzoic acid derivative. By comparing its spectral features with those of related molecules, we aim to offer a comprehensive understanding of the structure-spectra correlations, empowering researchers to confidently interpret their own experimental data.

The Structural Landscape: Unpacking 5-Chloro-2-(pentyloxy)benzoic Acid

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of 5-Chloro-2-(pentyloxy)benzoic acid. The molecule consists of a benzoic acid core, substituted with a chlorine atom at the 5-position and a pentyloxy group at the 2-position. This specific arrangement of substituents dictates the electronic environment of each proton, giving rise to a unique 1H NMR fingerprint.

Deciphering the 1H NMR Spectrum: A Predicted Analysis

While a publicly available, experimentally verified 1H NMR spectrum for 5-Chloro-2-(pentyloxy)benzoic acid is not readily accessible, we can confidently predict its features based on established principles of NMR spectroscopy and data from analogous compounds.[1][2]

The key proton environments in 5-Chloro-2-(pentyloxy)benzoic acid are:

  • Aromatic Protons (H-3, H-4, H-6): These protons on the benzene ring will exhibit distinct chemical shifts due to the electronic effects of the chloro, pentyloxy, and carboxylic acid groups.

  • Pentyloxy Group Protons (-OCH2CH2CH2CH2CH3): The five sets of protons in the pentyloxy chain will each have a characteristic chemical shift and multiplicity based on their proximity to the oxygen atom and neighboring protons.

  • Carboxylic Acid Proton (-COOH): This acidic proton typically appears as a broad singlet at a downfield chemical shift.

Below is a detailed, predicted analysis of the 1H NMR spectrum of 5-Chloro-2-(pentyloxy)benzoic acid.

Aromatic Region: The Influence of Substituents

The substituents on the benzene ring play a critical role in determining the chemical shifts of the aromatic protons. The pentyloxy group is an electron-donating group, which tends to shield aromatic protons (shift them to a lower ppm value), particularly at the ortho and para positions.[1] Conversely, the chlorine atom and the carboxylic acid group are electron-withdrawing groups, which deshield aromatic protons (shift them to a higher ppm value).[1][2]

  • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating pentyloxy group and the electron-withdrawing chlorine atom. We predict its signal to be the most downfield of the aromatic protons, likely appearing as a doublet.

  • H-4: This proton is meta to both the carboxylic acid and pentyloxy groups and ortho to the chlorine atom. It is expected to appear as a doublet of doublets.

  • H-3: This proton is ortho to the electron-donating pentyloxy group and meta to the carboxylic acid and chlorine groups. It will likely be the most upfield of the aromatic protons, appearing as a doublet.

Aliphatic Region: The Pentyloxy Chain Signature

The protons of the pentyloxy group will exhibit a predictable pattern of chemical shifts and multiplicities.

  • -OCH2- (Methylene adjacent to oxygen): These protons are the most deshielded in the chain due to the electronegativity of the oxygen atom and will appear as a triplet.

  • -OCH2CH2- (Methylene beta to oxygen): This signal will be a multiplet (likely a sextet).

  • -CH2CH2CH3 (Methylene gamma and delta to oxygen): These two methylene groups will have overlapping signals, appearing as a multiplet.

  • -CH3 (Terminal methyl): The terminal methyl group will appear as a triplet, being the most upfield signal in the aliphatic region.

Carboxylic Acid Proton

The proton of the carboxylic acid group is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad singlet that can appear over a wide range of chemical shifts, typically above 10 ppm.[3]

Comparative Spectral Data: Learning from Analogs

To substantiate our predicted analysis, we can compare the expected chemical shifts with experimental data from structurally similar compounds. This comparative approach provides a robust framework for spectral interpretation.

CompoundAromatic Proton Chemical Shifts (ppm)Aliphatic Proton Chemical Shifts (ppm)Reference
2-Chlorobenzoic acid 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m)-[4]
3-Chlorobenzoic acid 7.79 (m), 7.70 (m), 7.55 (t)-[4]
5-Chloro-2-methoxybenzoic acid -3.9 (s, OCH3)[5]
2-Ethoxybenzoic acid -1.4 (t, CH3), 4.1 (q, OCH2)[6]
4-Pentyloxyaniline 6.70-6.58 (m)3.84 (t, OCH2), 1.73 (m), 1.43 (m), 1.31 (m), 0.91 (t, CH3)[7]
Benzoic acid 8.20 (d), 7.68 (t), 7.68 (t)-[3][4]

Note: The data presented is a selection from the referenced literature and may have been recorded in different solvents, which can influence chemical shifts.

The data from these analogs supports our predictions. For instance, the downfield shift of the proton ortho to the carboxylic acid in benzoic acid (8.20 ppm) aligns with our prediction for H-6 in the target molecule.[3][4] The chemical shifts for the pentyloxy group in 4-pentyloxyaniline provide a good estimate for the aliphatic region of our target molecule.[7]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for analysis, the following experimental protocol is recommended.

Objective: To acquire a high-resolution 1H NMR spectrum of 5-Chloro-2-(pentyloxy)benzoic acid.

Materials:

  • 5-Chloro-2-(pentyloxy)benzoic acid sample (5-10 mg)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) (internal standard, usually included in the deuterated solvent)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the 5-Chloro-2-(pentyloxy)benzoic acid sample and transfer it to a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical; CDCl3 is a common choice for many organic molecules, while DMSO-d6 can be useful for compounds with acidic protons like carboxylic acids.[4] c. Add a small amount of TMS as an internal standard (0 ppm) if not already present in the solvent. d. Cap the NMR tube and gently agitate it until the sample is completely dissolved.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to ensure high resolution and sharp peaks.

  • Data Acquisition: a. Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
    • Pulse sequence: A standard single-pulse experiment is usually adequate.
    • Spectral width: Ensure the spectral window is wide enough to encompass all expected proton signals (e.g., -2 to 16 ppm).
    • Acquisition time: A typical acquisition time is 2-4 seconds.
    • Relaxation delay: A delay of 1-5 seconds between scans allows for proper relaxation of the nuclei.
  • Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing the Molecular Structure and Proton Environments

To aid in the visualization of the different proton environments, the following diagram illustrates the structure of 5-Chloro-2-(pentyloxy)benzoic acid with the protons labeled for clarity.

Caption: Molecular structure of 5-Chloro-2-(pentyloxy)benzoic acid with key proton environments.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the 1H NMR spectrum of 5-Chloro-2-(pentyloxy)benzoic acid, supported by comparative data from analogous compounds, provides a robust framework for its structural elucidation. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently assign the signals in their experimental spectra. This guide serves as a practical resource, combining theoretical principles with experimental considerations, to aid in the accurate characterization of this and other similarly substituted aromatic compounds.

References

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ghosh, A., & Nandi, D. (2014). Deciphering the photophysics of 5-chlorosalicylic acid: evidence for excited-state intramolecular proton transfer. Photochemical & Photobiological Sciences, 13(5), 758–769. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]

  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) 2-(3-pentadecylphenoxy) ethanol (2),.... Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization of 5-Chloro-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(pentyloxy)benzoic acid (CAS: 27830-14-4) is a critical organic building block and pharmaceutical intermediate, structurally characterized by a benzoic acid core substituted with a chlorine atom at the 5-position and a pentyloxy ether chain at the 2-position.[1][2][3]

In drug development and quality control (QC), Fourier Transform Infrared (FTIR) spectroscopy is the primary non-destructive method used to validate the synthesis of this compound—specifically to confirm the O-alkylation of its precursor, 5-chlorosalicylic acid.

This guide provides a comparative spectral analysis, distinguishing the target compound from its metabolic precursors and structural analogs. It focuses on the disappearance of the phenolic O-H band and the emergence of aliphatic ether signatures as key quality attributes.

Molecular Architecture & Vibrational Logic

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrational oscillators.

  • Core Scaffold: 1,2,5-trisubstituted benzene ring.

  • Functional Group A (Acid): Carboxylic acid (-COOH). Expected to show broad O-H stretching (H-bonded) and strong C=O stretching.

  • Functional Group B (Ether): Alkyl-aryl ether (-O-C₅H₁₁). Critical for distinguishing from the starting material.

  • Substituent C (Halogen): Aryl chloride (Ar-Cl). Provides fingerprint identification.

Structural Transformation Logic

The synthesis typically involves the Williamson etherification of 5-chlorosalicylic acid.

  • Precursor: Contains a Phenolic -OH (Intramolecular H-bond).

  • Target: Phenolic -OH is replaced by -O-Pentyl.

Comparative FTIR Analysis

The following table contrasts the target molecule with its direct precursor (5-Chlorosalicylic acid) and a short-chain homolog (5-Chloro-2-methoxybenzoic acid) to illustrate specific spectral shifts.

Table 1: Characteristic Peak Assignment & Comparison
Vibrational ModeTarget: 5-Chloro-2-(pentyloxy)benzoic acidPrecursor: 5-Chlorosalicylic AcidAlternative: 5-Chloro-2-methoxybenzoic acidDiagnostic Significance
O-H Stretch (Phenolic) Absent 3200–3400 cm⁻¹ (Broad, often shifted due to H-bond)Absent Primary QC Check: Absence confirms complete alkylation.
O-H Stretch (Carboxylic) 2500–3000 cm⁻¹ (Very broad, "dimer" envelope)2500–3000 cm⁻¹2500–3000 cm⁻¹Confirms the acid moiety remains intact.
C-H Stretch (Aliphatic) 2850–2960 cm⁻¹ (Strong, multiple bands)Weak (aromatic C-H only >3000 cm⁻¹)2840–2940 cm⁻¹ (Weaker, fewer bands)The pentyl chain adds significant intensity here compared to methyl/H.
C=O Stretch (Acid) 1680–1705 cm⁻¹ (Strong)1660–1680 cm⁻¹ (Shifted by internal H-bond)1680–1700 cm⁻¹Loss of internal phenolic H-bond often causes a slight blue shift (higher wavenumber).
C-O-C Stretch (Ether) 1230–1270 cm⁻¹ (Asymmetric, Ar-O-C)Absent (C-OH stretch at ~1200-1300 cm⁻¹)~1250 cm⁻¹Confirms ether linkage formation.
Ar-Cl Stretch 1050–1090 cm⁻¹ (In-plane)1050–1090 cm⁻¹1050–1090 cm⁻¹Stable fingerprint marker for the 5-chloro substitution.

Note on Causality: The most distinct change is the "blue shift" of the Carbonyl (C=O) peak. In the precursor, the phenolic hydrogen forms an intramolecular hydrogen bond with the carbonyl oxygen, weakening the C=O bond and lowering its frequency (~1665 cm⁻¹). In the target pentyloxy compound, this H-bond is removed, restoring the C=O frequency to its normal range (~1690 cm⁻¹).

Experimental Protocol: Validated FTIR Workflow

Objective: Confirm identity and purity of 5-Chloro-2-(pentyloxy)benzoic acid batch #Lot-XYZ.

A. Sample Preparation[4]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for ether-containing compounds to avoid moisture interference in the OH region.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability against acidic samples).

  • Preparation:

    • Ensure the crystal is clean (background scan must show flat baseline).

    • Place ~5-10 mg of the solid sample on the crystal.

    • Apply consistent pressure (using the torque knob) to ensure intimate contact. Inconsistent pressure leads to poor peak intensity.

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for solid-state QC).

  • Scans: 32 scans (Sufficient for S/N ratio > 500:1).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

  • Apodization: Blackman-Harris 3-Term.

C. Data Processing & Validation
  • Baseline Correction: Apply automatic baseline correction if the spectrum drifts (common with scattering solids).

  • Normalization: Normalize the C=O peak (approx. 1690 cm⁻¹) to 1.0 absorbance units for overlay comparison.

  • Pass/Fail Criteria:

    • PASS: Absence of peak at 3200-3400 cm⁻¹ (Phenolic OH).

    • PASS: Presence of strong aliphatic C-H cluster at 2850-2960 cm⁻¹.

    • FAIL: Presence of significant peak at ~1665 cm⁻¹ (Indicates >5% unreacted precursor).

Synthesis Monitoring & QC Logic (Visualization)

The following diagram illustrates the decision logic used during the synthesis to determine if the reaction has reached completion based on spectral data.

FTIR_QC_Workflow Start Crude Reaction Mixture Sample Isolate & Dry Sample Start->Sample FTIR_Scan Perform ATR-FTIR Scan Sample->FTIR_Scan Check_OH Check 3200-3400 cm⁻¹ (Phenolic OH Region) FTIR_Scan->Check_OH Result_OH_Present Peak Detected (Unreacted Precursor) Check_OH->Result_OH_Present Broad Band Visible Result_OH_Absent No Peak Detected Check_OH->Result_OH_Absent Flat Baseline Action_Recrystallize Action: Recrystallize / Continue Reflux Result_OH_Present->Action_Recrystallize Action_Recrystallize->Sample Re-test Check_CH Check 2850-2960 cm⁻¹ (Pentyl Chain Intensity) Result_OH_Absent->Check_CH Final_QC Pass QC: 5-Chloro-2-(pentyloxy)benzoic acid Check_CH->Final_QC Strong Aliphatic Signal Fail_Identity Fail: Incorrect Alkyl Chain? Check_CH->Fail_Identity Weak/No Signal

Figure 1: Logic flow for validating the O-alkylation of 5-chlorosalicylic acid using FTIR markers.

References

  • National Center for Biotechnology Information (PubChem). 5-Chlorosalicylic acid (CID 9447) - FTIR Data & Physical Properties. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 5-chloro-2-hydroxy- Infrared Spectrum.[4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for assigning Ether C-O and Aryl Cl bands).

Sources

A Comparative Guide to HPLC Method Development for the Purity of 5-Chloro-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Chloro-2-(pentyloxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.

Introduction

5-Chloro-2-(pentyloxy)benzoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will walk through the logical development and comparison of reversed-phase HPLC methods to establish an optimal system for purity analysis, including the separation of potential process-related impurities.

Physicochemical Properties and Their Chromatographic Implications

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. For 5-Chloro-2-(pentyloxy)benzoic acid, the key parameters are:

  • Structure: The molecule contains a substituted benzene ring, a carboxylic acid group, and a pentyloxy ether chain. This combination imparts both hydrophobic and polar characteristics.

  • UV Absorbance: Benzoic acid and its derivatives typically exhibit strong UV absorbance due to the benzene chromophore.[6][7][8] Benzoic acid itself has absorption maxima around 194 nm, 230 nm, and 274 nm.[9] The specific absorbance profile of 5-Chloro-2-(pentyloxy)benzoic acid should be determined experimentally, but these values provide an excellent starting point for selecting a detection wavelength. A wavelength of 230 nm or 254 nm is often a good initial choice for benzoic acid derivatives.[10][11][12]

HPLC Method Development Strategy: A Comparative Approach

The development of a robust HPLC method for purity analysis involves the systematic evaluation and optimization of several key chromatographic parameters. Here, we compare different choices to arrive at the most suitable method.

The stationary phase is the heart of the separation. For a molecule like 5-Chloro-2-(pentyloxy)benzoic acid, with its aromatic ring and alkyl chain, both C18 and Phenyl-Hexyl columns are viable options, but they offer different selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, providing excellent hydrophobic retention.[13][14] The primary separation mechanism is based on the hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.[14] For 5-Chloro-2-(pentyloxy)benzoic acid, the pentyloxy group and the substituted benzene ring will interact strongly with a C18 phase.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism.[13][14] In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with aromatic analytes.[13][14][15] This can lead to unique selectivity for aromatic compounds compared to a standard C18 column.[13][16] For separating impurities that may have subtle differences in their aromatic character, a Phenyl-Hexyl column could provide superior resolution.[14]

Comparison Summary:

Column TypePrimary InteractionBest Suited For
C18HydrophobicGeneral purpose, strong retention of non-polar compounds.
Phenyl-HexylHydrophobic & π-πEnhanced selectivity for aromatic and unsaturated compounds.[13][15]

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The mobile phase composition is a powerful tool for controlling retention and selectivity in reversed-phase HPLC.[3]

  • Aqueous Component and pH Control: Given the acidic nature of 5-Chloro-2-(pentyloxy)benzoic acid, maintaining a low pH is crucial for good chromatography.[17][18] A mobile phase pH of around 2.5 is a good starting point. This ensures the carboxylic acid is fully protonated, leading to better retention and symmetrical peak shapes.[4] Phosphate buffers are an excellent choice for low UV detection due to their low UV cutoff.[2] A 0.1% solution of phosphoric acid in water is a simple and effective way to achieve the desired pH.[2][19]

  • Organic Modifier: Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[20] They have different solvent strengths and can provide different selectivities.[5][20]

    • Acetonitrile: Generally has a lower viscosity and allows for lower pressure drops. It is a weaker hydrogen bond acceptor compared to methanol.[5]

    • Methanol: Is a protic solvent and a stronger hydrogen bond donor and acceptor.[5] It can sometimes offer better selectivity for polar compounds.

A screening of both solvents is recommended during method development.

Comparison of Initial Mobile Phase Conditions:

Aqueous PhaseOrganic ModifierRationale
0.1% Phosphoric Acid in Water (pH ~2.1)AcetonitrileSuppresses analyte ionization for good peak shape; low viscosity.[2]
0.1% Phosphoric Acid in Water (pH ~2.1)MethanolAlternative selectivity, particularly for polar impurities.[5]
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a systematic approach to developing and comparing HPLC methods for the purity of 5-Chloro-2-(pentyloxy)benzoic acid.

1. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloro-2-(pentyloxy)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard, using the mobile phase as the diluent.

2. Initial Chromatographic Conditions for Comparison

ParameterCondition A (C18)Condition B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, hold for 4 min50-95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, hold for 4 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL

3. System Suitability Testing (SST)

Before sample analysis, and periodically throughout a run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[21][22] This is a cornerstone of a self-validating protocol.[23][24]

  • Procedure: Make five replicate injections of the working standard solution.

  • Acceptance Criteria (based on USP and ICH guidelines): [25][26]

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

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// Edges Start -> InjectSST; InjectSST -> CheckCriteria; CheckCriteria -> Pass [label="Pass"]; CheckCriteria -> Fail [label="Fail"]; Fail -> Troubleshoot; Troubleshoot -> InjectSST [label="Re-evaluate"]; } caption: "System Suitability Test (SST) Decision Logic."

Data Interpretation and Method Optimization

The initial screening runs on the C18 and Phenyl-Hexyl columns will provide valuable data for comparison.

Table of Expected Comparative Performance:

Performance MetricC18 ColumnPhenyl-Hexyl ColumnJustification
Retention Time of Main Peak Likely shorterLikely longerThe added π-π interactions on the Phenyl-Hexyl phase can increase retention for aromatic compounds.[15]
Resolution from Impurities May be sufficient for non-aromatic impurities.Potentially superior for aromatic impurities due to alternative selectivity.[14]
Peak Tailing Should be minimal with acidified mobile phase.Should be minimal with acidified mobile phase.
Overall Analysis Time Potentially shorter.Potentially longer.

Based on the initial results, the column and mobile phase combination that provides the best resolution between the main peak and all observed impurities should be selected for further optimization. Optimization may involve adjusting the gradient slope, flow rate, or column temperature to fine-tune the separation and reduce the run time.

Final Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[27][28] Key validation parameters for a purity method include:[25][29]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[28]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The development of a robust HPLC method for the purity of 5-Chloro-2-(pentyloxy)benzoic acid is a systematic process guided by the physicochemical properties of the analyte. A comparative approach, evaluating both C18 and Phenyl-Hexyl columns along with appropriate mobile phase conditions, is essential for selecting the most effective separation system. By starting with an acidified mobile phase (pH ~2.1-2.5) to ensure good peak shape and comparing the unique selectivity offered by different stationary phases, a method that is both reliable and fit for purpose can be established. The final method must be underpinned by rigorous system suitability testing and validated according to ICH guidelines to ensure data integrity and regulatory compliance.

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A Practical Guide to X-ray Diffraction for the Structural Elucidation of Novel Crystalline Compounds: A Case Study Approach with 5-Chloro-2-(pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, the synthesis of a novel compound such as 5-Chloro-2-(pentyloxy)benzoic acid (CAS: 27830-14-4, Formula: C₁₂H₁₅ClO₃) is a significant first step. However, the therapeutic efficacy, stability, and bioavailability of a crystalline active pharmaceutical ingredient (API) are intrinsically linked to its solid-state structure.[1][2][3][4] The arrangement of molecules in a crystal lattice, known as polymorphism, can dramatically alter a drug's physical and chemical properties.[1][3][4] Therefore, the precise characterization of this three-dimensional structure is not merely an academic exercise but a critical phase in pharmaceutical development.[5][6][7][8]

This guide provides a comprehensive overview of how to approach the structural characterization of a new crystalline compound, using 5-Chloro-2-(pentyloxy)benzoic acid as a primary example. As experimental X-ray diffraction (XRD) data for this specific compound is not publicly available, we will leverage data from the closely related compound, 5-Chloro-2-hydroxybenzoic acid , to illustrate key concepts and provide a comparative baseline. This guide is designed to equip researchers with the foundational knowledge to select the appropriate analytical techniques, execute experiments, and interpret the resulting data.

Choosing the Right Tool: Single-Crystal vs. Powder X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.[6][9] The two primary techniques are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

  • Single-Crystal X-ray Diffraction (SCXRD): This is considered the "gold standard" for structural elucidation.[10] It provides an unambiguous determination of the unit cell, space group, and atomic coordinates, revealing precise bond lengths and angles.[9] The main challenge, however, lies in growing a suitable single crystal, which can be a time-consuming and often arduous process.[10][11]

  • Powder X-ray Diffraction (PXRD): This technique is performed on a microcrystalline powder containing thousands of randomly oriented crystallites.[11] PXRD is significantly faster and requires less sample preparation, making it ideal for routine analysis, phase identification, and quality control.[9][11] While it can be used for structure determination, the overlapping of diffraction peaks can make this more complex than with SCXRD.[11][12]

Recommendation: For a novel compound like 5-Chloro-2-(pentyloxy)benzoic acid, the primary goal should be to obtain its definitive crystal structure. Therefore, efforts should first be directed towards growing single crystals for SCXRD analysis. PXRD should then be used as a complementary technique to ensure the bulk material corresponds to the single crystal structure and for ongoing quality control.

An Illustrative Example: The Crystal Structure of 5-Chloro-2-hydroxybenzoic Acid

To understand the type of data obtained from a successful XRD analysis, we can examine the crystallographic information for 5-Chloro-2-hydroxybenzoic acid, an analogue of our target compound. This data, available in the Cambridge Structural Database (CSD), provides a blueprint of its crystalline architecture.[13][14][15][16]

Parameter5-Chloro-2-hydroxybenzoic acid
Chemical Formula C₇H₅ClO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 23.526 Å, b = 3.7972 Å, c = 16.7321 Å
α = 90°, β = 104.852°, γ = 90°
Unit Cell Volume 1444.8 ų
Molecules per Unit Cell (Z) 8
Reference CCDC 799680[17]

This data represents a solved crystal structure and serves as a benchmark for what a researcher would aim to determine for 5-Chloro-2-(pentyloxy)benzoic acid.

Experimental Protocols: From Powder to Structure

Powder X-ray Diffraction (PXRD) Workflow

PXRD is an essential first step to confirm the crystallinity of your synthesized 5-Chloro-2-(pentyloxy)benzoic acid and to obtain a characteristic "fingerprint" of the material.

Objective: To obtain a diffraction pattern for phase identification and quality control.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rationale: The goal is to have a fine, homogenous powder with random crystallite orientation to ensure all possible diffraction planes are sampled.[18]

    • Procedure:

      • Take approximately 10-20 mg of the synthesized 5-Chloro-2-(pentyloxy)benzoic acid.

      • Gently grind the sample in an agate mortar and pestle. For organic molecules, crushing is often preferred over vigorous grinding to avoid inducing structural changes.

      • The ideal particle size should be less than 10 µm.[11][19]

      • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.[19][20][21]

  • Data Acquisition:

    • Rationale: Instrument parameters are chosen to maximize signal-to-noise while covering the relevant angular range for organic molecules.

    • Typical Instrument Parameters:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Scan Range (2θ): 5° to 50°

      • Step Size: 0.02°

      • Time per Step: 0.5 to 2 seconds

      • Sample Rotation: On (to improve particle statistics)

  • Data Analysis:

    • Rationale: The resulting diffractogram is a plot of intensity versus 2θ angle. The peak positions are characteristic of the crystal lattice, while the intensities are related to the atomic arrangement.

    • Procedure:

      • Identify the 2θ positions of the diffraction peaks.

      • Compare the experimental pattern to databases (like the Powder Diffraction File) to check for known phases.

      • If a crystal structure is later solved via SCXRD, the theoretical powder pattern can be calculated and compared to the experimental one to confirm the bulk sample's identity.

Diagram: Powder XRD Experimental Workflow

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Compound (5-Chloro-2-(pentyloxy)benzoic acid) grind Grind/Crush to <10 µm powder start->grind mount Mount on Sample Holder grind->mount xrd XRD Diffractometer mount->xrd pattern Generate Diffractogram (Intensity vs. 2θ) xrd->pattern analyze Phase Identification & Quality Control pattern->analyze

Caption: A streamlined workflow for Powder X-ray Diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

This workflow is more involved but yields a complete and unambiguous crystal structure.

Objective: To determine the precise 3D atomic arrangement of 5-Chloro-2-(pentyloxy)benzoic acid.

Step-by-Step Protocol:

  • Crystal Growth:

    • Rationale: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in all dimensions).[22]

    • Common Methods for Organic Molecules: [23][24][25]

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Cover the container with a perforated film and allow the solvent to evaporate slowly over several days.[23][25]

      • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.[23][25]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[22][24]

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal must be selected and mounted on the diffractometer.

    • Procedure:

      • Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.

      • Carefully mount the crystal on a glass fiber or loop using a minimal amount of oil or adhesive.

      • Place the mounted crystal on the goniometer head of the diffractometer.

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Procedure: The diffractometer software will typically automate the process of determining the unit cell, indexing the reflections, and collecting a complete dataset. This can take several hours.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the crystal structure and then refine the atomic positions to best fit the experimental data.

    • Procedure:

      • Specialized software is used to determine the phase of each reflection and generate an initial electron density map.

      • From this map, an initial structural model is built.

      • The model is then refined using a least-squares method (such as Rietveld refinement for powder data) to improve the agreement between the calculated and observed diffraction intensities.[26][27][28][29][30] The final output is a set of atomic coordinates, bond lengths, and angles.

Diagram: Single-Crystal XRD Experimental Workflow

SCXRD_Workflow cluster_growth Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Determination start Pure Compound growth Slow Evaporation / Slow Cooling / Vapor Diffusion start->growth crystal Select Single Crystal (0.1-0.3 mm) growth->crystal mount Mount Crystal on Goniometer crystal->mount collect Collect Diffraction Data mount->collect process Process Data (Integration & Scaling) collect->process solve Solve Structure (Phase Determination) process->solve refine Refine Structural Model solve->refine final Final Crystal Structure (Atomic Coordinates) refine->final

Sources

elemental analysis standards for 5-Chloro-2-(pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of 5-Chloro-2-(pentyloxy)benzoic acid: Methods, Standards, and Best Practices

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a foundational requirement for further investigation. The elemental composition of a compound is a critical quality attribute, confirming its identity, purity, and empirical formula. This guide provides a detailed comparison of analytical standards and methodologies for the elemental analysis of 5-Chloro-2-(pentyloxy)benzoic acid, a halogenated organic molecule, offering insights into method selection, protocol execution, and data interpretation.

The Reference Standard: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated. This theoretical value is the ultimate benchmark against which all experimental results are measured. For 5-Chloro-2-(pentyloxy)benzoic acid, with the molecular formula C₁₂H₁₅ClO₃ , the composition is derived from its molecular weight of 242.70 g/mol .

Table 1: Theoretical Elemental Composition of 5-Chloro-2-(pentyloxy)benzoic acid

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13259.39%
HydrogenH1.0081515.1206.23%
ChlorineCl35.453135.45314.61%
OxygenO15.999347.99719.78%

Note: Oxygen is typically determined by difference, a method that accumulates the errors from the other elemental determinations.

Analytical Challenges of Halogenated Compounds

Analyzing halogenated organic compounds like 5-Chloro-2-(pentyloxy)benzoic acid presents unique challenges compared to simple hydrocarbons. During combustion, chlorine is converted primarily to hydrogen chloride (HCl), a corrosive and reactive gas. This necessitates specialized instrumentation and handling to prevent damage to the analyzer and ensure accurate quantification.[1][2] Furthermore, incomplete combustion can lead to the formation of soot and other pyrolysis residues, which can trap analytes and falsify results.[3]

Comparative Analysis of Key Methodologies

The choice of analytical technique is paramount and depends on the desired accuracy, sample throughput, and available instrumentation. While classical methods exist, modern automated techniques offer superior precision and efficiency.

Table 2: Comparison of Primary Analytical Techniques

TechniquePrincipleAnalytesAdvantagesDisadvantages
Combustion Analysis Sample is combusted in pure oxygen; resulting gases (CO₂, H₂O) are separated and quantified by thermal conductivity or infrared detection.[4][5]C, H, N, SHigh precision (±0.3%), fast, highly automated, small sample size.Indirectly determines Oxygen by difference; standard systems are not equipped for direct halogen analysis.
Oxygen Flask Combustion (Schöniger Method) Sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution. Halogens are converted to halides and titrated.[5]Cl, Br, I, SSimple, low-cost equipment.Labor-intensive, lower throughput, requires skilled technique, potential for incomplete combustion.
Combustion Ion Chromatography (CIC) Sample is combusted, and the resulting gases are passed into an absorbing solution. The ionic species (e.g., Cl⁻) are then quantified by ion chromatography.[6]Halogens, SulfurHighly sensitive and selective, fully automated, can handle complex matrices.Higher initial instrument cost.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays. The energy and intensity are used for identification and quantification.[7]Elements heavier than Sodium (Na)Non-destructive, minimal sample preparation.Lower sensitivity for lighter elements, best suited for higher concentrations (ppm to % range), matrix effects can be significant.[3][7]

The Role of Standard Reference Materials (SRMs)

Method validation and routine quality control are impossible without the proper use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs). Since a dedicated SRM for 5-Chloro-2-(pentyloxy)benzoic acid is not commercially available, a multi-tiered approach to standardization is required.

  • Instrument Calibration: For C/H analysis, well-characterized, pure organic compounds are used. For halogen analysis, compounds with a certified chlorine content are necessary.

  • Method Validation: A pure, stable compound with a similar matrix (e.g., another aromatic chloro-compound) should be used to validate the chosen method's accuracy and precision.

Table 3: Recommended Standard Reference Materials for Method Validation

Standard MaterialCertified ElementsApplicationSupplier Examples
Benzoic AcidC, H, OCalibration for C and H; verifies oxygen balance.Elemental Microanalysis[8]
Acetanilide / SulfanilamideC, H, N, (S)Common, highly pure standards for CHN(S) analyzer calibration.Elemental Microanalysis[9]
2-Chloro-4-nitrobenzoic acidC, H, N, Cl, OA proxy standard to validate methods for chlorinated aromatic acids.Various Chemical Suppliers
NIST SRMsVariousThe National Institute of Standards and Technology (NIST) provides a wide range of SRMs for various applications, which serve as primary standards.[10][11]NIST

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, protocols must be detailed and self-validating. Below are recommended workflows for the comprehensive analysis of 5-Chloro-2-(pentyloxy)benzoic acid.

Workflow for Method Selection and Validation

The initial step involves selecting the appropriate analytical pathway based on the specific requirements of the analysis.

Caption: Decision workflow for selecting an analytical method.

Protocol for C/H Determination by Automated Combustion Analysis

This protocol outlines the steps using a modern elemental analyzer. The core principle is the quantitative flash combustion of the sample to convert carbon to CO₂ and hydrogen to H₂O.

Causality Behind Choices:

  • Tin Capsules: Tin acts as a combustion catalyst, promoting a rapid and complete reaction (a "flash combustion") and raising the temperature to ensure all organic material is oxidized.

  • Microbalance: Accuracy in weighing is critical as results are reported on a weight-percent basis.[5] An accuracy of ±0.001 mg is required.

  • Blank Correction: A blank run (empty tin capsule) is essential to subtract any background signal from the system or consumables.

  • Calibration Standard: A well-characterized, pure organic standard like acetanilide or benzoic acid is used to create a response factor for the detector.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Set the furnace temperature to 950-1050°C.[5]

  • Sample Weighing: On a microbalance, accurately weigh 1-3 mg of 5-Chloro-2-(pentyloxy)benzoic acid into a tin capsule. Record the weight precisely.

  • Encapsulation: Crimp the tin capsule tightly to ensure no sample is lost and no atmospheric gases are trapped inside.

  • Analysis Sequence:

    • Run 2-3 empty tin capsules as blanks.

    • Run 3-5 replicates of a known standard (e.g., Benzoic Acid) to establish a calibration factor.

    • Run the 5-Chloro-2-(pentyloxy)benzoic acid samples in triplicate.

    • Run a standard again every 10-15 samples to check for instrument drift.

  • Data Processing: The instrument software will automatically integrate the CO₂ and H₂O detector signals, use the sample weight and calibration factor to calculate the %C and %H, and determine %O by difference.

Protocol for Chlorine Determination by Combustion Ion Chromatography (CIC)

This method provides a robust and sensitive approach for halogen quantification.

Caption: Experimental workflow for Chlorine analysis via CIC.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of aqueous chloride standards (e.g., from NaCl) at concentrations spanning the expected range of the combusted sample (e.g., 0.1 to 5 mg/L).[6]

  • Instrument Setup:

    • Set the combustion furnace to 900-1000°C.

    • Fill the absorption module with the appropriate solution (e.g., dilute hydrogen peroxide to absorb HCl and prevent side reactions).

    • Equilibrate the ion chromatography system with the specified eluent.

  • Sample Preparation: Accurately weigh 1-5 mg of 5-Chloro-2-(pentyloxy)benzoic acid into a sample boat.

  • Combustion: Introduce the sample boat into the furnace. The sample combusts, and the resulting gases are swept into the absorption module.

  • Absorption & Injection: The HCl gas is quantitatively trapped in the absorption solution, converting to chloride ions (Cl⁻). An aliquot of this solution is automatically injected into the ion chromatograph.

  • Chromatography & Detection: The Cl⁻ is separated from other potential anions on an analytical column and quantified by a conductivity detector.

  • Calculation: The software constructs a calibration curve from the known standards and uses it to calculate the concentration of Cl⁻ in the absorption solution, which is then back-calculated to determine the %Cl in the original solid sample.

Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results to the theoretical values. For pharmaceutical and research applications, a stringent acceptance criterion is typically applied.

  • Acceptance Limit: The experimentally determined value for each element should fall within ±0.4% of the theoretical value. For example, for Carbon (59.39%), the acceptable range would be 58.99% to 59.79%.

  • Precision: The relative standard deviation (RSD) for replicate analyses should be less than 2-5%, indicating a precise and well-controlled analytical process.[6]

If the results fall outside these limits, it may indicate an impure sample, the presence of solvent, incorrect sample structure, or an issue with the analytical method that requires troubleshooting.

References

  • McMurry, J. (n.d.). Can combustion analysis be used to determine the empirical formula of a compound containing carbon, hydrogen, oxygen, and chlorine? Pearson.
  • Skvarenina, E. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VSB - Technical University of Ostrava.
  • The Hebrew University of Jerusalem. (n.d.). Elemental analysis.
  • Analytik Jena. (n.d.).
  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS).
  • Aggrawal, M., & Rohrer, J. (n.d.).
  • Reiner, E.J., et al. (2010).
  • MDPI. (n.d.).
  • Baker, R.H., & Barkenbus, C. (n.d.). Detection of the elements in organic compounds.
  • National Analytical Corporation. (n.d.). MULTI-ELEMENT METALLO-ORGANIC REFERENCE STANDARD.
  • National Institute of Standards and Technology. (n.d.). Newly Developed Standard Reference Materials for Organic Contaminant Analysis.
  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]

  • Ekeeda. (2019, July 30). Lassaigne Method For Detection Of Nitrogen Sulphar & Halogen In Organic Compound.

Sources

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